2,4-Diiodo-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diiodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C₇H₄I₂N₂ It is a derivative of nicotinonitrile, characterized by the presence of two iodine atoms at positions 2 and 4, and a methyl group at position 6 on the pyridine ring
Vorbereitungsmethoden
The synthesis of 2,4-Diiodo-6-methylnicotinonitrile typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction conditions often involve the use of ethanol (EtOH) as a solvent at room temperature (20°C). The process may also include regioselective alkylation with alkyl halides, followed by treatment with potassium hydroxide (KOH) in dimethylformamide (DMF) to generate the desired product .
Analyse Chemischer Reaktionen
2,4-Diiodo-6-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2,4-Diiodo-6-methylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 2,4-Diiodo-6-methylnicotinonitrile is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets and pathways. For example, derivatives of nicotinonitrile can act as inhibitors of enzymes or receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Diiodo-6-methylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2,6-Dichloro-4-methylnicotinonitrile: This compound undergoes regioselective nucleophilic substitution reactions similar to this compound.
2-Bromo-4-methylnicotinonitrile: Used as an intermediate in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor for HIV treatment.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These derivatives are synthesized through multicomponent reactions and have various applications in chemistry and biology.
Eigenschaften
Molekularformel |
C7H4I2N2 |
---|---|
Molekulargewicht |
369.93 g/mol |
IUPAC-Name |
2,4-diiodo-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4I2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 |
InChI-Schlüssel |
FNEYKRMDWGXOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)I)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.